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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde
CAS No.: 849671-57-4
Cat. No.: B1405468
Get Quote
. J

Executive Summary

Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a critical structural motif in
modern medicinal chemistry, specifically designed to address the "escape from flatland"
initiative in drug discovery. As a spirocyclic scaffold, it offers a rigid, three-dimensional
alternative to traditional phenyl or cyclohexyl linkers. By increasing the fraction of sp3-
hybridized carbons (

), this moiety enhances solubility and metabolic stability while providing precise vector
orientation for pharmacophores. This guide details the physicochemical identity, validated
synthetic pathways, and strategic application of this scaffold in lead optimization.

Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates experimentally validated properties and predictive models
essential for handling and characterization.
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Property Specification
IUPAC Name Spiro[2.5]octane-6-carbaldehyde
CAS Number 849671-57-4

Molecular Formula

Molecular Weight 138.21 g/mol

SMILES O=CcC1cccz(ccr)cez

InChl Key LOQPGRYWUUGVTPV-UHFFFAOYSA-N
Physical State Liquid (at ambient temperature)

Boiling Point ~195-200 °C (Predicted at 760 mmHg)
Density ~1.02 g/cm3

LogP 1.85 (Predicted)

Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Synthetic Methodology: The Furukawa-Simmons-
Smith Route[4]

The synthesis of Spiro[2.5]octane-6-carbaldehyde is not trivial due to the strain of the
cyclopropane ring and the lability of the aldehyde. The most robust, self-validating protocol
employs a Furukawa-modified Simmons-Smith cyclopropanation followed by a controlled
reduction. This route avoids the use of hazardous diazomethane and provides superior
diastereocontrol.[1]

Reaction Pathway Visualization

The following diagram outlines the logical flow from the commercially available ethyl 4-
oxocyclohexanecarboxylate to the target aldehyde.

Controlled Reduction
DIBAL-H, Toluene, -78°C

Wittig Reaction Simmons-Smith (Furukawa)
Ethyl 4-oxocyclohexane- Ph3PMeBr, KOtBu, THF Ethyl 4-methylene- Et2Zn, CH212, DCM, 0°C
carboxylate cyclohexanecarboxylate

Ethyl spiro[2.5]octane-
6-carboxylate

Spiro[2.5]octane-
6-carbaldehyde
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Figure 1: Synthetic pathway for CAS 849671-57-4 via Furukawa-Simmons-Smith
cyclopropanation.

Detailed Experimental Protocol
Step 1: Olefination (Wittig Reaction)

Objective: Convert the ketone to the exocyclic alkene.

Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF
under argon.

o Activation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1
hour until the solution turns bright yellow (ylide formation).

o Addition: Add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise.
o Workup: After 4 hours at room temperature, quench with saturated

. Extract with diethyl ether.[2] The product, Ethyl 4-methylenecyclohexanecarboxylate, is
purified via silica gel chromatography (Hexanes/EtOAc).

Step 2: Cyclopropanation (Furukawa Modification)
Objective: Install the spiro-cyclopropane ring.[3] Rationale: Diethylzinc (
) and diiodomethane (

) generate the active iodomethylzinc carbenoid. This reagent is electrophilic and sensitive to
sterics, favoring the formation of the spiro-linkage without ring-opening side reactions.

e Setup: In a flame-dried flask under argon, dissolve the alkene from Step 1 in anhydrous
Dichloromethane (DCM).

e Carbenoid Formation: Cool to 0°C. Add

(1.0 M in hexanes, 2.0 equiv) carefully. Subsequently, add

(2.0 equiv) dropwise. Caution: Exothermic.
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e Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

¢ Quench: Quench carefully with saturated

 Purification: Isolate Ethyl spiro[2.5]octane-6-carboxylate via extraction and distillation or
chromatography.

Step 3: Controlled Reduction to Aldehyde

Objective: Selective reduction of the ester to the aldehyde without over-reduction to the
alcohol.

o Reagents: Dissolve the spiro-ester in anhydrous Toluene. Cool to -78°C (Dry ice/Acetone
bath).

e Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv) dropwise
over 30 minutes. Maintain temperature strictly below -70°C to prevent alcohol formation.

e Hydrolysis: Quench with methanol at -78°C, then add saturated Rochelle’s salt (potassium
sodium tartrate) solution. Stir vigorously at room temperature until the aluminum emulsion
breaks (critical step for yield).

« |solation: Extract with ethyl acetate. The resulting Spiro[2.5]octane-6-carbaldehyde is
unstable to oxidation; store immediately under inert gas at -20°C.

Medicinal Chemistry Applications
Conformational Restriction & Vector Positioning

The spiro[2.5]octane core serves as a rigid isostere for the cyclohexyl group. The cyclopropane
ring locks the conformation of the C-C bonds attached to the spiro center (C3), reducing the
entropic penalty upon binding to a protein target.

e Axial vs. Equatorial: The aldehyde at position 6 can exist in axial or equatorial conformations.
The spiro-fusion at C3 distorts the chair conformation of the cyclohexane ring, often favoring
specific vector orientations that are inaccessible to simple cyclohexanes.
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Increasing

Incorporating this scaffold improves the saturation of the molecule.
 Solubility: Higher
correlates with better aqueous solubility compared to aromatic analogs.

o Metabolic Stability: The lack of aromatic rings reduces liability to CYP450-mediated oxidation
(e.g., hydroxylation or epoxidation of phenyl rings).

Strategic Use Cases

e Cathepsin K Inhibitors: Used to position the warhead (aldehyde/nitrile) into the active site
cysteine.

* GPCR Modulators: As a linker to orient "left-hand" and "right-hand" pharmacophores with
precise geometry.

Handling and Safety Standards

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

 Stability: Aldehydes are prone to air oxidation to the carboxylic acid.
o Protocol: Always purge headspace with nitrogen/argon after use.
o Quality Check: Check purity via

-NMR (Aldehyde proton doublet/singlet at ~9.6-9.8 ppm) before using in critical steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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